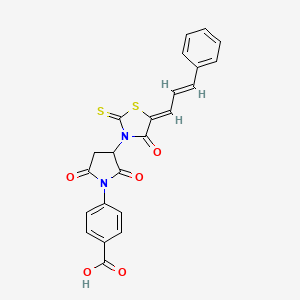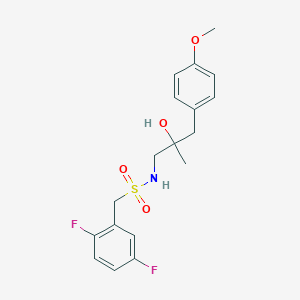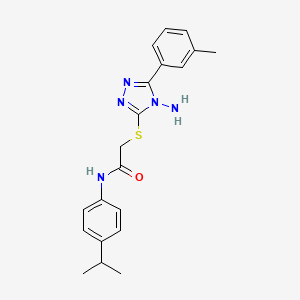
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a Histamine H2 receptor antagonist. It is used to treat gastroesophageal reflux disease by preventing the release of acid and pepsin into the stomach .
Synthesis Analysis
The synthesis of similar compounds involves the use of 2-(Dimethylamino)ethyl methacrylate as a monomer in the production of polymers with a wide range of applications . The copolymerization system applied in this study produces soluble copolymers of HEMA and DEAEM rather than crosslinked gels .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques such as FTIR and HNMR spectroscopies . The ionization equilibrium of the amino groups on the polymersomes can be analyzed by potentiometric titration and Zeta potential measurements .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds can be complex. For example, the synthesis of diblock copolymers of poly [2-(dimethylamino)ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) involves RAFT .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a density of 1.0±0.1 g/cm3, boiling point of 237.4±20.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, and a flash point of 97.4±21.8 °C .Scientific Research Applications
Drug Delivery Systems
The amphiphilic block copolymer MPEG-b-(PC-g-PDMAEMA) , modified with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) side chains, forms nanosized micelles in aqueous media. These micelles can encapsulate the antioxidant, anti-inflammatory, and anticancer drug quercetin . The resulting drug-loaded nanoparticles could serve as efficient drug delivery systems. The cationic nature of PDMAEMA facilitates electrostatic interactions with DNA, allowing for simultaneous codelivery of both drug and genetic material.
Polymer Flocculants and Stabilizers
2-(Dimethylamino)ethyl methacrylate (DMAEMA): , a monomer related to PDMAEMA, is commonly used in the production of cationic polymers. These polymers find applications as flocculants, coagulants, dispersants, and stabilizers . While not directly related to the compound , understanding DMAEMA’s properties sheds light on its broader applications.
Stimuli-Responsive Polymersomes
Polymerization of DMAEMA with oligoethylene glycol methacrylate yields a random copolymer. This copolymer can self-assemble into stimuli-responsive polymersomes . These vesicles exhibit pH and temperature responsiveness, making them potential candidates for drug delivery, diagnostics, or controlled release systems.
Biomedical Nanocarriers
The multifunctional amphiphilic diblock copolymer, which serves as a platform for PDMAEMA graft attachment, demonstrates promise as a drug delivery system . Its finely tuned composition and properties make it suitable for targeted therapies in cancer treatment and other biomedical applications.
Anticancer Research
The drug quercetin, loaded into the micelles formed by MPEG-b-(PC-g-PDMAEMA), has antioxidant, anti-inflammatory, and anticancer properties . Investigating the synergistic effects of this compound in cancer therapy remains an active area of research.
Gene Delivery
Given the cationic nature of PDMAEMA, it could potentially be used for gene delivery. Combining it with DNA in micelleplexes opens avenues for simultaneous codelivery of therapeutic genes and drugs .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-23(2)12-13-24-17-11-7-6-10-16(17)19(22-20(24)26)27-14-18(25)21-15-8-4-3-5-9-15/h3-5,8-9H,6-7,10-14H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNADQMARZLKMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2804907.png)
![2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2804909.png)

![1-[(4-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2804912.png)
![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2804913.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2804914.png)





![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2804921.png)

